

N-(5-Hydroxypyridin-2-yl)acetamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-(5-Hydroxypyridin-2-yl)acetamide

Cat. No.: B134175

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-Hydroxypyridin-2-yl)acetamide is a heterocyclic organic compound of interest in medicinal chemistry and drug development. Its structure, featuring a pyridine ring substituted with hydroxyl and acetamido groups, suggests potential for various biological activities. This technical guide provides a detailed overview of its chemical properties, synthesis, and potential therapeutic applications, drawing from available data on the compound and its structural analogs.

Chemical and Physical Properties

A comprehensive summary of the known and predicted chemical and physical properties of **N-(5-Hydroxypyridin-2-yl)acetamide** is presented below. Due to the limited availability of experimental data for this specific compound, some properties are estimated based on data from structurally similar compounds.

Table 1: Chemical and Physical Properties of **N-(5-Hydroxypyridin-2-yl)acetamide**

Property	Value	Source
IUPAC Name	N-(5-hydroxypyridin-2-yl)acetamide	
CAS Number	159183-89-8	[1]
Molecular Formula	C ₇ H ₈ N ₂ O ₂	[1]
Molecular Weight	152.15 g/mol	[1]
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Predicted to be soluble in polar protic solvents like ethanol and methanol, and moderately soluble in dichloromethane and chloroform. Sparingly soluble in water.	
pKa	Not available	
LogP	0.7456 (Predicted for N-(4-Hydroxypyridin-2-yl)acetamide)	[2]

Synthesis and Purification

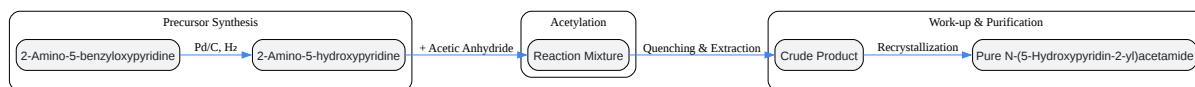
While a specific, detailed experimental protocol for the synthesis of **N-(5-Hydroxypyridin-2-yl)acetamide** is not readily available in the literature, a general and robust method can be proposed based on the acetylation of the corresponding aminopyridine precursor.

Experimental Protocol: Synthesis of N-(5-Hydroxypyridin-2-yl)acetamide

This protocol is based on the well-established N-acetylation of aminopyridines.

1. Synthesis of 2-Amino-5-hydroxypyridine (Precursor)

A potential route to the precursor, 2-amino-5-hydroxypyridine, involves the deprotection of a protected amine. For instance, 2-amino-5-benzyloxypyridine can be hydrogenated over a palladium on carbon catalyst to yield 2-amino-5-hydroxypyridine.


2. Acetylation of 2-Amino-5-hydroxypyridine

- Materials:
 - 2-Amino-5-hydroxypyridine
 - Acetic anhydride
 - A suitable solvent (e.g., pyridine, glacial acetic acid, or an inert solvent like dichloromethane with a base)
 - Ice bath
 - Standard laboratory glassware
- Procedure:
 - Dissolve 2-amino-5-hydroxypyridine in the chosen solvent in a round-bottom flask.
 - Cool the solution in an ice bath.
 - Slowly add acetic anhydride to the cooled solution with stirring. The reaction is typically exothermic.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 2-4 hours) to ensure complete reaction.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - Upon completion, the product can be isolated by quenching the reaction with water or ice, followed by extraction with an appropriate organic solvent.
 - The organic layers are combined, dried over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4), and the solvent is removed under reduced pressure.

3. Purification

The crude **N-(5-Hydroxypyridin-2-yl)acetamide** can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane) to yield the pure product.

Logical Workflow for Synthesis

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **N-(5-Hydroxypyridin-2-yl)acetamide**.

Spectroscopic Characterization

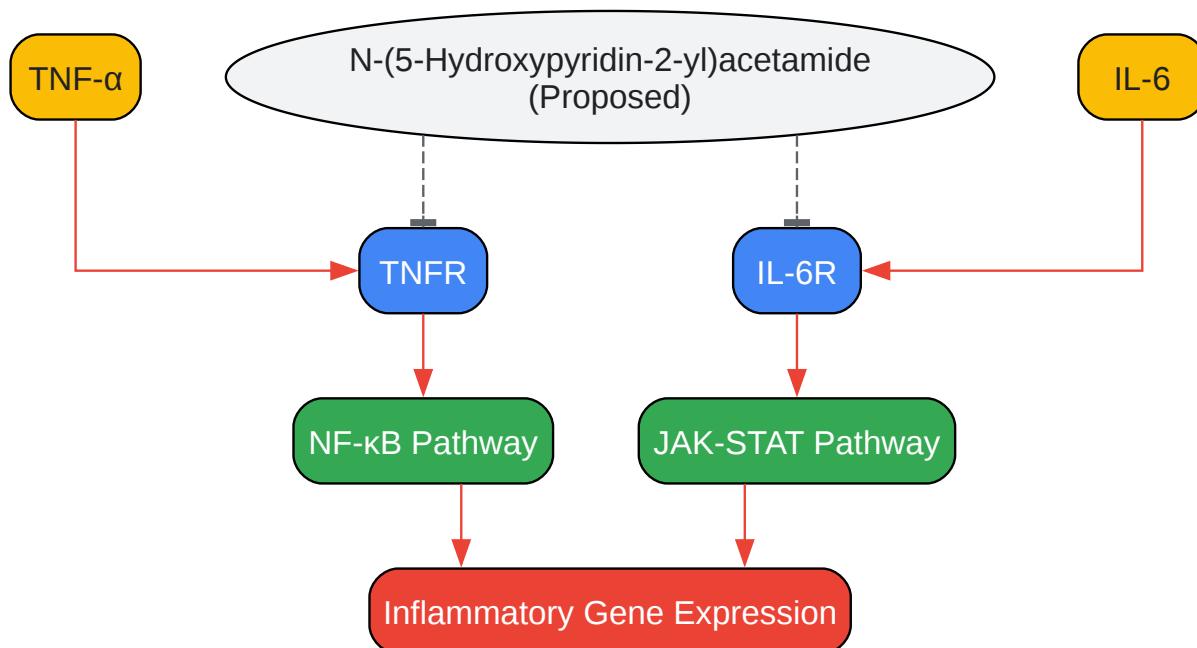
Experimental spectroscopic data for **N-(5-Hydroxypyridin-2-yl)acetamide** is not currently available in the public domain. The following tables provide predicted and expected spectral characteristics based on the compound's structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for **N-(5-Hydroxypyridin-2-yl)acetamide**

Technique	Expected Features
¹ H NMR	Signals corresponding to the aromatic protons on the pyridine ring, a singlet for the acetyl methyl group, and singlets for the amide and hydroxyl protons. The chemical shifts of the aromatic protons will be influenced by the positions of the substituents.
¹³ C NMR	Resonances for the carbonyl carbon of the acetamide group, the methyl carbon, and the carbons of the pyridine ring. The chemical shifts of the pyridine carbons will be characteristic of the substitution pattern.
IR Spectroscopy	Characteristic absorption bands for N-H stretching (amide), O-H stretching (hydroxyl), C=O stretching (amide I band), and N-H bending (amide II band). Aromatic C-H and C=C stretching vibrations will also be present.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound (152.15 g/mol). Fragmentation patterns would likely involve the loss of the acetyl group and other characteristic fragments of the pyridine ring.

Biological Activity and Potential Signaling Pathways

While direct biological studies on **N-(5-Hydroxypyridin-2-yl)acetamide** are limited, research on structurally related compounds provides insights into its potential therapeutic applications.


Anti-inflammatory and Anticolitis Activity

A study on N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide, a methylated analog, demonstrated significant inhibitory activity against TNF- α - and IL-6-induced adhesion of monocytes to colon epithelial cells.^[3] This suggests that **N-(5-Hydroxypyridin-2-yl)acetamide** may also possess anti-inflammatory properties, potentially relevant for the treatment of

inflammatory bowel disease (IBD).^[3] The mechanism of action is likely through the inhibition of pro-inflammatory cytokine signaling pathways.

Potential Signaling Pathway Inhibition

The inhibition of TNF- α and IL-6 signaling is a key therapeutic strategy in many inflammatory diseases. These cytokines activate intracellular signaling cascades, such as the NF- κ B and JAK-STAT pathways, leading to the expression of inflammatory genes. It is plausible that **N-(5-Hydroxypyridin-2-yl)acetamide** could modulate these pathways.

[Click to download full resolution via product page](#)

Caption: Proposed inhibition of pro-inflammatory signaling pathways.

Conclusion

N-(5-Hydroxypyridin-2-yl)acetamide is a molecule with potential for further investigation in drug discovery, particularly in the area of anti-inflammatory therapeutics. While there is a significant gap in the publicly available experimental data for this specific compound, this technical guide provides a foundational understanding of its chemical properties and a framework for its synthesis and potential biological evaluation based on the current knowledge.

of related structures. Further research is warranted to fully characterize this compound and explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemuniverse.com [chemuniverse.com]
- 2. chemscene.com [chemscene.com]
- 3. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolonitis agents via dual inhibition of TNF- α - and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-(5-Hydroxypyridin-2-yl)acetamide: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b134175#n-5-hydroxypyridin-2-yl-acetamide-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com